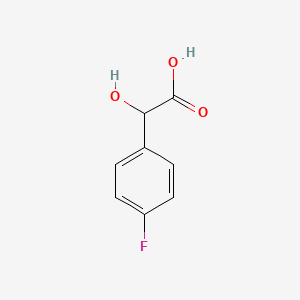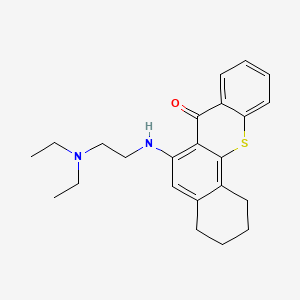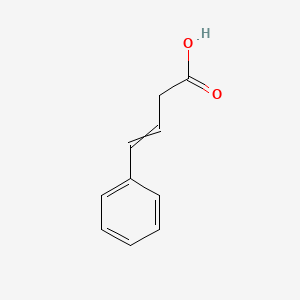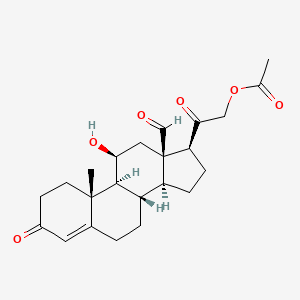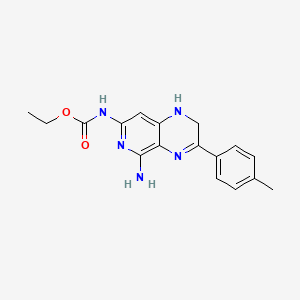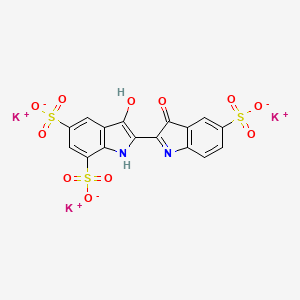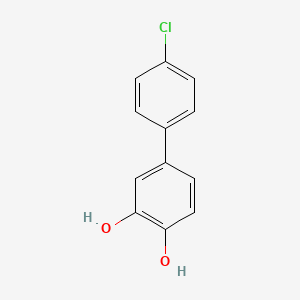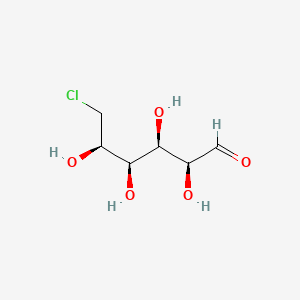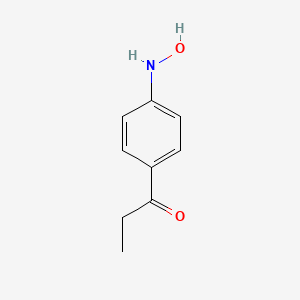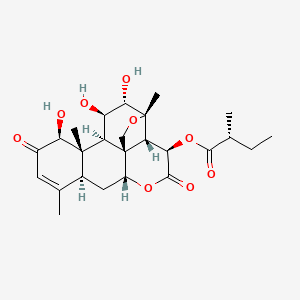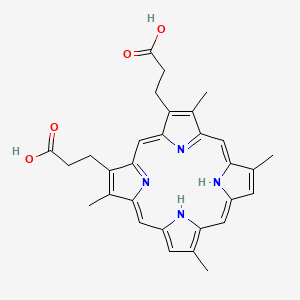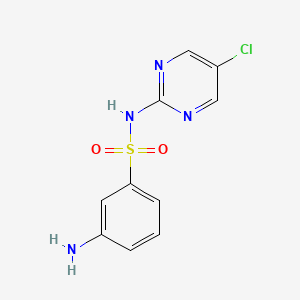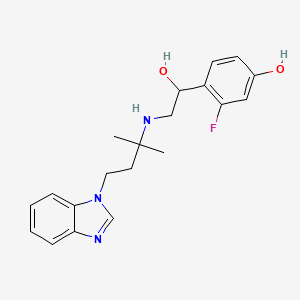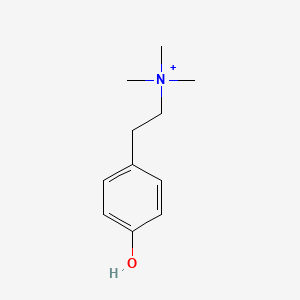
Candicine
描述
Synthesis Analysis
Candicine is produced by Streptomyces ZYJ-6 . The process of enhancing candicidin biosynthesis involves medium optimization and pH stepwise control strategy . The optimal pH for cell growth and candicidin biosynthesis were found to be 6.8 and 7.8, respectively . The pH stepwise control strategy (pH 6.8–7.8) combined the advantages of pH 6.8 and pH 7.8 and avoided precursor limitation in pH 6.8 and 7.8 .Molecular Structure Analysis
The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Chemical Reactions Analysis
The dominant chemical characteristics of candicine are that it is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .Physical And Chemical Properties Analysis
Candicine has a molecular weight of 180.27 g/mol . It is a quaternary ammonium salt and a phenol . The quaternary ammonium cation is found in association with different anions, forming the corresponding salts .科学研究应用
Application in Medical Research: Treatment of Vulvovaginal Candidiasis
Summary of the Application
Candicine has been studied for its potential application in the treatment of vulvovaginal candidiasis (VVC), a common fungal infection . The strategy of repurposing existing pharmaceuticals has emerged as a promising approach to combat drug-resistant fungi .
Methods of Application or Experimental Procedures
In the study, the anti-candidal efficacy of a well-proven anticancer small molecule -3-bromopyruvate (3BP) was investigated against three clinically significant VVC causing Candida species viz., C. albicans, C. tropicalis, and C. glabrata . The study validated 3BP’s therapeutic application by developing it as a vaginal cream for the treatment of VVC .
Results or Outcomes
3BP exhibited phenomenal antifungal efficacy (killing >99%) with minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) of 256 μg/mL against all tested Candida spp . Time killing kinetics experiment revealed 20 min as the minimum time required for 3BP at 2XMIC to achieve complete-killing (99.9%) in all Candida strains . Furthermore, 3BP demonstrated a remarkable efficacy in eradicating mature biofilms of Candida spp., achieving a maximum eradication level of 90% . A vaginal cream formulated with 3BP was found to be effective in VVC-induced female mice model, as it significantly decreasing fungal load and protecting vaginal mucosa .
Application in Botanical Research: Occurrence in Various Plants
Summary of the Application
Candicine is a naturally occurring organic compound that is found in a variety of plants, including barley . It is a quaternary ammonium salt with a phenethylamine skeleton .
Methods of Application or Experimental Procedures
Candicine was first isolated from the Argentinian cactus Trichocereus candicans (now reclassified as Echinopsis candicans), from which it derives its name, and from other Trichocereus species . Candicine also occurs in several plants of the genus Citrus .
Results or Outcomes
The occurrence of Candicine in these plants suggests its potential role in the plant’s physiology or ecology. However, its specific function in these plants has not been extensively studied with modern techniques .
Application in Pharmacological Research: Neuromuscular Blockade
Summary of the Application
Candicine is toxic after parenteral administration, producing symptoms of neuromuscular blockade .
Methods of Application or Experimental Procedures
The earliest pharmacological studies on Candicine appear to be those of Barger and Dale, who studied its effects primarily in cats and isolated animal organ preparations .
Results or Outcomes
These researchers found Candicine to closely resemble nicotine in its effects .
Application in Pharmacological Research: Effects on Brine Shrimp
Summary of the Application
Candicine has been studied for its effects on brine shrimp . Brine shrimp are often used in bioassays due to their sensitivity to various substances .
Methods of Application or Experimental Procedures
In the study, brine shrimp were exposed to different concentrations of Candicine . The survival rate of the shrimp was then observed over a certain period .
Results or Outcomes
The results of the study are not detailed in the available sources . However, the fact that such a study was conducted suggests that Candicine may have significant biological effects .
Application in Botanical Research: Occurrence in Frog Skin
Summary of the Application
Candicine has been found in the skin of the frog, Leptodactylus pentadactylus pentadactylus, at a concentration of 45 μg/g skin .
Methods of Application or Experimental Procedures
The presence of Candicine in the frog’s skin was discovered through chemical analysis . The specific methods used for this analysis are not detailed in the available sources .
Results or Outcomes
The occurrence of Candicine in the frog’s skin suggests its potential role in the frog’s physiology or ecology . However, its specific function in these frogs has not been extensively studied with modern techniques .
Application in Pharmacological Research: Psychoactive Properties
Summary of the Application
Candicine is a naturally occurring psychoactive phenethylamine compound . It has been found in psychedelic cacti, suggesting its potential psychoactive properties .
Methods of Application or Experimental Procedures
The presence of Candicine in psychedelic cacti was discovered through chemical analysis . The specific methods used for this analysis are not detailed in the available sources .
Results or Outcomes
The occurrence of Candicine in these cacti suggests its potential role in the plant’s psychoactive properties . However, its specific function in these plants has not been extensively studied with modern techniques .
未来方向
There are several future directions for the study of Candicine. One is the development of alternative drugs that are more efficient and tolerant than those traditional already in use . The identification of new substances with potential antifungal effect at low concentrations or in combination is also a possibility . Another direction is the exploration of innovative mRNA delivery systems, including lipid, polymer-based nanoparticle, exosomes and peptide transduction domains .
属性
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJXIKSKSASRB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901642 | |
| Record name | Candicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Candicine | |
CAS RN |
6656-13-9, 3761-58-8 | |
| Record name | Candicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Candicine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



